乙基硫胺

描述

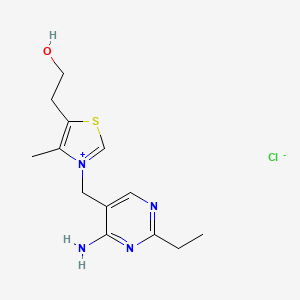

Thiamine, also known as Vitamin B1, is a water-soluble vitamin that plays a pivotal role in the metabolism of glucose, proteins, and lipids in the human body . It is an essential micronutrient, meaning that it cannot be synthesized by the body and must be obtained through dietary sources or supplements . Structurally, Thiamine is composed of a thiazole ring and an aminopyrimidine ring, connected by a methylene bridge .

Synthesis Analysis

Thiamine diphosphate (ThDP), an enzyme cofactor important in the metabolism of carbohydrates, amino acids, and other organic molecules, is synthesized de novo by certain bacteria, archaea, yeast, fungi, plants, and protozoans . In humans, Thiamine is absorbed through the small intestine, where it is hydrolyzed into its free form by the enzyme phosphatase .

Molecular Structure Analysis

Thiamine consists of a thiazole/thiazolium ring [5- (2-hydroxyethyl)-4-methylthiazole, THZ] linked by a methylene bridge to an aminopyrimidine ring (2-methyl-4-amino-5-hydroxymethylpyrimidine, HMP) .

Chemical Reactions Analysis

Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites . The degradation kinetics of thiamine have been studied, and it was found that Thiamine was significantly more stable in pH 3 than in pH 6 solutions .

Physical And Chemical Properties Analysis

Thiamine is a water-soluble vitamin . It is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents .

科学研究应用

硫胺在代谢过程中的作用

乙基硫胺是硫胺(维生素 B1)的衍生物,在各种代谢过程中起着至关重要的作用。它作为几种酶的辅因子,特别是在能量代谢中。硫胺缺乏症(通常称为脚气病)具有临床和亚临床表现。硫胺状态的可靠生物标志物(如红细胞转酮酶活性)对于评估体内硫胺水平至关重要。这对于理解乙基硫胺在代谢过程和能量产生中的作用非常重要 (Jones 等人,2020).

酶促水解和代谢

乙基硫胺对酶促水解的影响,特别是对硫胺的影响,值得注意。涉及 O,S-二乙酰硫胺等化合物的研究表明硫胺衍生物在酶促反应和代谢中的重要性。这包括低硫酯的水解以及了解乙基硫胺在类似条件下的行为 (Suzuoki-Ziró 和 Suzuoki-Tuneko,1954).

HIV 阳性患者的硫胺缺乏

研究表明,硫胺缺乏(包括其衍生物如乙基硫胺的缺乏)在 HIV 阳性患者中比以前认为的更常见。该研究强调了硫胺对这些患者健康的益处,可能影响乙基硫胺在类似情况下的研究应用 (Müri 等人,1999).

硫胺和钆纳米颗粒在癌症治疗中的作用

硫胺包覆的钆纳米颗粒在靶向表达硫胺转运蛋白的癌细胞方面显示出希望。该应用为乙基硫胺在类似的基于纳米颗粒的疗法中使用开辟了潜在途径,特别是在靶向特定类型的癌细胞方面 (Oyewumi 等人,2003).

在植物中系统获得性抗性中的作用

硫胺(包括其衍生物)在植物生物学中至关重要,特别是在诱导对各种病原体的系统获得性抗性 (SAR) 方面。这方面可以影响农业实践和抗病作物的开发。在类似情况下应用乙基硫胺可能有利于增强植物免疫力和抗性 (Ahn 等人,2005).

属性

IUPAC Name |

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUCXXQCMUBCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747774 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Thiamine | |

CAS RN |

3505-34-8 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

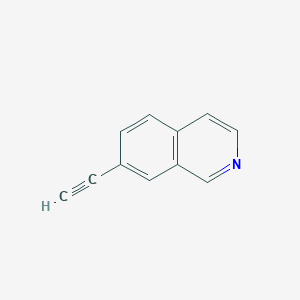

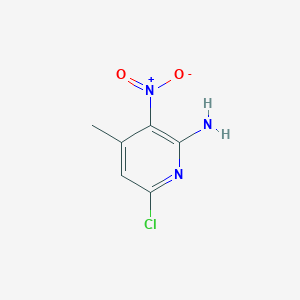

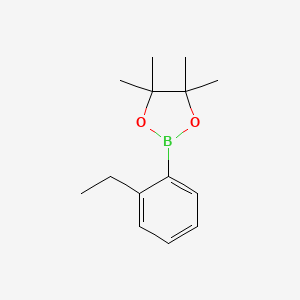

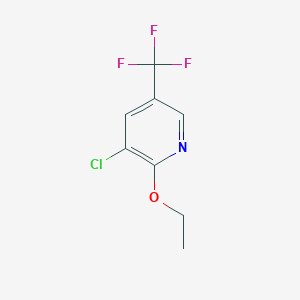

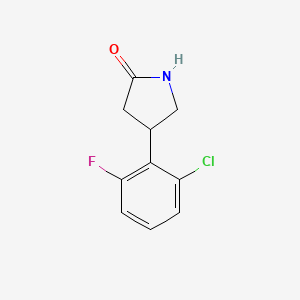

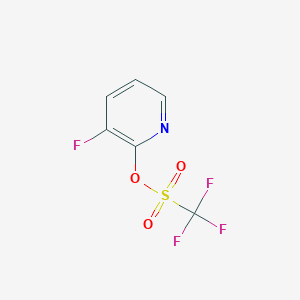

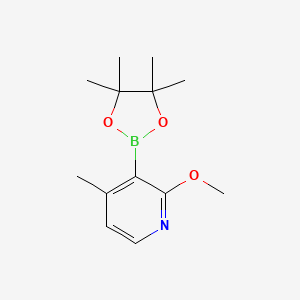

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

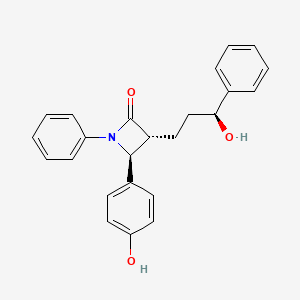

Feasible Synthetic Routes

Q & A

Q1: The abstracts mention the formation of HETPP during pyruvate transformation. What is the significance of HETPP in relation to the pyruvate dehydrogenase complex (PDC)?

A1: HETPP is a key intermediate in the reaction catalyzed by the PDC [, ]. The PDC is a crucial enzyme complex involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. During this process, thiamine pyrophosphate (TPP), a coenzyme bound to the PDC, reacts with pyruvate to form HETPP. This intermediate subsequently undergoes further reactions within the PDC, ultimately leading to the formation of acetyl-CoA.

Q2: One abstract mentions species-specific differences in the stability of the chloroplast PDC. How might these differences relate to the formation or utilization of HETPP?

A2: While the abstracts don't explicitly link species-specific PDC stability to HETPP, it's plausible that variations in PDC stability could influence the efficiency of HETPP formation and utilization []. For instance, a less stable PDC might prematurely dissociate, potentially releasing HETPP before it can be fully converted to acetyl-CoA. Conversely, a highly stable PDC might hold onto HETPP longer, potentially influencing the rate of subsequent reactions. Further research is needed to investigate the precise relationship between PDC stability and HETPP dynamics in different plant species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)